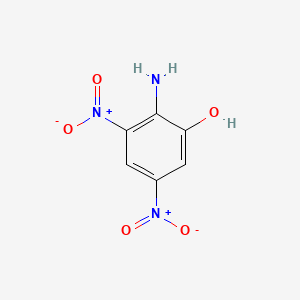

2-Amino-3,5-dinitrophenol

Description

Contextual Significance within the Nitroaromatic and Aminophenol Chemical Landscape

Nitroaromatic compounds, characterized by the presence of at least one nitro group on an aromatic ring, are a major class of industrial chemicals. nih.gov They are primarily synthetic and serve as crucial starting materials for a wide array of products, including dyes, polymers, and pesticides. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring. nih.gov

Aminophenols, on the other hand, are derivatives of phenol (B47542) containing an amino group. factmr.com These compounds are versatile intermediates in various industries, most notably in pharmaceuticals and cosmetics. factmr.comthebrainyinsights.com For instance, aminophenols are fundamental to the synthesis of widely used analgesics like paracetamol. thebrainyinsights.com They are also key components in the formulation of hair dyes and colorants. thebrainyinsights.com The aminophenol market is segmented by isomer type (o-aminophenol, m-aminophenol, and p-aminophenol), each with distinct applications. factmr.commarketsandmarkets.com

2-Amino-3,5-dinitrophenol integrates functionalities from both these chemical classes. The presence of both electron-donating (amino) and strong electron-withdrawing (nitro) groups on the same phenol ring creates a complex electronic environment, making it a subject of interest for synthetic and mechanistic studies in organic chemistry.

Historical Trajectories of Research into Substituted Dinitrophenols and Aminophenols

Research into dinitrophenols dates back to the late 19th and early 20th centuries. nih.gov Initially, compounds like 2,4-dinitrophenol (B41442) (DNP) were used in the manufacturing of explosives and as antiseptics. nih.govwikipedia.org During World War I, it was observed that factory workers handling DNP experienced weight loss, which led to its investigation as a weight-loss drug in the 1930s. nih.gov However, due to severe toxicity, its use in humans was banned. nih.govwikipedia.org The various isomers of dinitrophenol, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNP, have been synthesized and studied, with much of the historical focus being on 2,4-DNP. nih.govnih.gov

The study of aminophenols also has a rich history, closely tied to the development of synthetic dyes and pharmaceuticals. wikipedia.org The reduction of nitrophenols to aminophenols has been a well-established and important reaction, as aminophenols are valuable precursors for numerous high-value chemicals. taylorandfrancis.com For example, 4-aminophenol (B1666318) is a key intermediate in the industrial synthesis of paracetamol. wikipedia.org Early methods for preparing aminophenols involved the partial reduction of dinitrophenols. For instance, 2-amino-4-nitrophenol (B125904) was prepared by the partial reduction of 2,4-dinitrophenol. orgsyn.orggoogle.com

Current Academic Challenges and Research Gaps Pertaining to 2-Amino-3,5-dinitrophenol

While significant research has been conducted on various dinitrophenol and aminophenol isomers, 2-Amino-3,5-dinitrophenol itself has received comparatively less focused attention in the academic literature. A primary challenge lies in its synthesis. The preparation of meta-substituted phenols, in general, can be difficult due to the directing effects of substituents on the aromatic ring, often requiring multi-step approaches. gaylordchemical.com The synthesis of 2-Amino-3,5-dinitrophenol would likely involve carefully controlled nitration and reduction steps to achieve the desired substitution pattern.

A significant research gap exists in the detailed characterization and exploration of the reactivity of 2-Amino-3,5-dinitrophenol. While general properties can be inferred from its functional groups, specific experimental data on its spectral properties, and reactivity in various organic transformations are not widely available. chemwhat.com Further research could explore its potential as a precursor in the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry, given the presence of multiple potential coordination sites.

Another area for future investigation is the systematic study of its chemical and physical properties. While some basic data for related compounds are available, a comprehensive profile for 2-Amino-3,5-dinitrophenol is lacking. ontosight.ai Understanding its solubility, melting point, and spectral characteristics in detail would be foundational for its application in further synthetic studies. noaa.govchemicalbook.com

Interactive Data Table: Properties of Related Dinitrophenol Isomers

| Compound Name | Molecular Formula | Melting Point (°C) |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 112-114 |

| 2,5-Dinitrophenol | C₆H₄N₂O₅ | 108-110 ontosight.ai |

| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 63-64 |

| 3,4-Dinitrophenol | C₆H₄N₂O₅ | 134-135 |

| 3,5-Dinitrophenol (B182416) | C₆H₄N₂O₅ | 122-123 |

Interactive Data Table: Properties of Isomeric Aminophenols

| Compound Name | Molecular Formula | Melting Point (°C) |

| 2-Aminophenol | C₆H₇NO | 174 |

| 3-Aminophenol | C₆H₇NO | 122-123 |

| 4-Aminophenol | C₆H₇NO | 186-189 |

Structure

3D Structure

Properties

CAS No. |

23408-16-4 |

|---|---|

Molecular Formula |

C6H5N3O5 |

Molecular Weight |

199.12 g/mol |

IUPAC Name |

2-amino-3,5-dinitrophenol |

InChI |

InChI=1S/C6H5N3O5/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10/h1-2,10H,7H2 |

InChI Key |

QDKMCPXBRNXVCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies for 2 Amino 3,5 Dinitrophenol

De Novo Synthetic Routes and Pathway Elucidation

De novo synthesis of 2-amino-3,5-dinitrophenol requires precise control over the introduction of three functional groups onto a benzene (B151609) ring. The inherent directing effects of these groups make a straightforward, one-pot synthesis exceptionally difficult, mandating a multi-step approach with carefully chosen strategies for functionalization.

Strategies for Regioselective Nitration and Amination

The primary challenge in synthesizing 2-amino-3,5-dinitrophenol lies in achieving the 2,3,5-substitution pattern. The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho, para-directors, while the nitro (-NO2) group is a meta-director. Direct nitration of 2-aminophenol, for example, would likely yield a mixture of products, with substitution occurring at the positions ortho and para to the existing activating groups (e.g., 4-nitro and 6-nitro isomers), rather than the desired 3,5-dinitro configuration. gavinpublishers.com

To overcome this, regioselective strategies must be employed. This can involve:

Starting with a meta-directing precursor: A plausible route begins with the dinitration of phenol (B47542). While nitration of phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, forcing conditions can lead to dinitration. dergipark.org.tr Subsequent introduction of the amino group at the C2 position would then be required.

Use of Blocking Groups: Temporarily blocking the more reactive positions on the ring can guide nitration to the desired locations. After the reaction, the blocking group can be removed.

Controlling Nitrating Agents: The choice of nitrating agent and catalyst is crucial for controlling regioselectivity. While traditional mixed acid (HNO3/H2SO4) is potent, it often leads to poor selectivity and over-nitration. dergipark.org.tr Milder, more selective systems are preferred. chemrj.org For instance, the use of solid acid catalysts or phase-transfer catalysts can influence isomer distribution. acs.orgresearchgate.net Zeolite catalysts, in particular, have been shown to favor the formation of para-isomers due to shape-selectivity within their pores, a principle that can be exploited to avoid unwanted side products. researchgate.netgoogle.com

Table 1: Comparison of Nitrating Systems for Phenolic Compounds

| Nitrating Agent/System | Catalyst | Typical Conditions | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Nitric Acid / Sulfuric Acid | None | Low Temperature | Strong, classic method; often poor regioselectivity, risk of over-nitration. | dergipark.org.tr |

| Dilute Nitric Acid | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system, mild temp. | High selectivity, improved safety profile. | acs.org |

| Metal Nitrates (e.g., Cu(NO3)2) | None (or solid support) | Microwave irradiation | Rapid, often low yield but can offer different regioselectivity. | chemrj.org |

| NH4NO3 | KHSO4 (solid acid) | Reflux | High regioselectivity for ortho-nitration, environmentally benign. | dergipark.org.tr |

| Nitric Acid | Zeolite H-beta | Room Temperature | Clean, high yield for ortho-nitrophenol, environmentally friendly. | researchgate.net |

Investigations into Reaction Kinetics and Thermodynamic Control

The distribution of isomers in aromatic substitution is often governed by a competition between the rate of reaction (kinetic control) and the stability of the product (thermodynamic control). sparkl.me

Kinetic Product: This is the product that is formed fastest, as it proceeds through the transition state with the lowest activation energy. In phenol nitration, the ortho isomer is often the kinetic product due to the immediate proximity of the activating hydroxyl group.

Thermodynamic Product: This is the most stable product. Given sufficient energy (e.g., higher temperatures) and a reversible reaction pathway, the initial kinetic product can rearrange to the more stable thermodynamic product. sparkl.me In many phenol substitutions, the para isomer is thermodynamically more stable due to reduced steric hindrance.

For the synthesis of 2-amino-3,5-dinitrophenol, these principles are critical. A hypothetical nitration of 2-amino-3-nitrophenol (B1277897) would face these competing pathways. The formation of the desired 3,5-dinitro isomer might not be the most favorable outcome under either kinetic or thermodynamic control, leading to a mixture of isomers that are difficult to separate. Therefore, synthetic design must favor irreversible conditions or pathways that lock in the desired isomer once formed, preventing subsequent rearrangement to a more stable but incorrect structure. The autocatalytic nature of phenol nitration, where the reaction can accelerate as it proceeds, further complicates control and necessitates careful management of reaction conditions, often favoring continuous flow processes in microreactors for enhanced safety and selectivity. researchgate.net

Table 2: Conceptual Framework of Kinetic vs. Thermodynamic Control

| Reaction Condition | Favored Product Type | Rationale |

|---|---|---|

| Low Temperature, Short Reaction Time | Kinetic | The reaction follows the path of least activation energy, forming the product that is generated fastest. |

| High Temperature, Long Reaction Time | Thermodynamic | Sufficient energy is supplied to overcome the activation barrier for the reverse reaction, allowing equilibrium to be established and favoring the most stable product. |

Novel Catalyst Systems for Amino-Dinitrophenol Synthesis

Modern catalysis offers powerful tools for directing complex syntheses. For a multi-step synthesis of 2-amino-3,5-dinitrophenol, catalysts would be essential for both the nitration and amination steps. The amination is most practically achieved via the reduction of a nitro group.

Catalytic reduction of a nitroaromatic precursor is a key step. While classical methods like the Zinin reduction (using sulfides) are effective for selective reduction of one nitro group in a polynitro compound, they generate significant waste. spcmc.ac.in Heterogeneous catalysis offers a more sustainable alternative. researchgate.net A variety of metal-based catalysts have been developed for the reduction of nitroaromatics to aminoaromatics with high efficiency and selectivity.

Table 3: Selected Modern Catalyst Systems for Nitroaromatic Reduction

| Catalyst System | Reducing Agent | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Au–Pd/RGO | H2 | p-nitroaniline | High activity and selectivity for reduction. | researchgate.net |

| AuNS@Ag / AuNR@Ag | NaBH4 | 1,3-dinitrobenzene | Core-shell nanocomposites; selectivity can be tuned by catalyst shape. | researchgate.net |

| Fe-N-C Heterogeneous Catalysts | (Aerobic Oxidation) | Sulfonated hydroquinone | Atomically dispersed iron sites inspired by molecular catalysts. | nih.gov |

| Polyoxometalates (POMs) | Various | General N-heterocycles | Adjustable acidity and redox properties, thermally stable. | sciopen.com |

Functional Group Interconversions and Precursor Chemistry

Given the challenges of de novo synthesis, a more practical approach often involves the chemical modification of a closely related nitroaromatic precursor. This strategy, known as functional group interconversion (FGI), leverages existing substitution patterns to achieve the final target molecule. imperial.ac.uk

Transformation of Related Nitroaromatic Precursors to 2-Amino-3,5-dinitrophenol

A key strategy for synthesizing 2-amino-3,5-dinitrophenol is the selective reduction of a single, specific nitro group on a trinitrophenol precursor. The success of this approach hinges on the differential reactivity of the nitro groups, which can be influenced by their electronic environment and steric hindrance.

A well-documented analogy is the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol (B41442). orgsyn.org Reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) can selectively reduce one of the two nitro groups, a transformation known as the Zinin reduction. spcmc.ac.ingoogle.com This selectivity arises because once one nitro group is reduced to an electron-donating amino group, the ring becomes less electron-deficient, making the reduction of the second nitro group more difficult. spcmc.ac.in

Applying this logic, a plausible synthetic route to 2-amino-3,5-dinitrophenol could start from 2,3,5-trinitrophenol. Selective reduction of the nitro group at the C-2 position would yield the target compound. Achieving this selectivity would require careful choice of reducing agent and reaction conditions to target the desired nitro group over those at the C-3 and C-5 positions.

Table 4: Plausible Precursors for 2-Amino-3,5-dinitrophenol via Functional Group Interconversion

| Precursor Compound | Required Transformation(s) | Key Challenge |

|---|---|---|

| 2,3,5-Trinitrophenol | Selective reduction of the C-2 nitro group | Achieving regioselective reduction among three nitro groups. |

| 3,5-Dinitrophenol (B182416) | Electrophilic amination at the C-2 position | Direct amination of phenols is difficult; requires specialized reagents and overcoming strong directing effects. |

| 2-Chloro-3,5-dinitrophenol | Nucleophilic aromatic substitution (SNAr) with an amine source (e.g., ammonia) | The ring must be sufficiently activated for substitution to occur; potential for side reactions. |

| 3,5-Dinitroaniline | Diazotization followed by hydrolysis to introduce -OH group; nitration at C-2 | Multi-step process with potential for rearrangement or decomposition of diazonium salt. |

Mechanistic Exploration of Amino Group Introduction and Nitro Group Modification

Understanding the underlying reaction mechanisms is fundamental to controlling the synthesis.

Nitro Group Introduction (Nitration): The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Generation of the Electrophile: In a typical mixed-acid nitration, sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step.

Formation of the Wheland Intermediate: A resonance-stabilized carbocation, known as the Wheland intermediate or sigma complex, is formed. The positive charge is delocalized across the ring.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

Amino Group Introduction (via Nitro Reduction): The most common method for introducing an amino group in this context is the reduction of a pre-existing nitro group. The catalytic hydrogenation of nitrobenzene (B124822) is a well-studied process that proceeds through several intermediates. According to the Haber-Lukashevich mechanism, the reduction involves a series of two-electron, two-proton steps: researchgate.net

The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) (R-NHOH).

Finally, the hydroxylamine is reduced to the amine (R-NH₂).

Under catalytic conditions, the intermediates (nitroso and hydroxylamine) are typically highly reactive and are not isolated. spcmc.ac.in The selectivity in the partial reduction of a dinitro or trinitro compound relies on modulating the reactivity of the reducing agent or catalyst so that the reaction can be stopped after the first nitro group is fully converted to an amine, before the remaining nitro groups are attacked. spcmc.ac.inmdpi.com

Optimization of Synthetic Efficiency and Purity Assessment Methodologies

The efficient synthesis and rigorous purity evaluation of 2-Amino-3,5-dinitrophenol are paramount for its application in specialized chemical fields. Optimization strategies primarily focus on maximizing reaction yields and minimizing the formation of isomers and other impurities. Concurrently, robust analytical methodologies are required to accurately quantify the compound and ensure it meets stringent purity specifications. Due to the limited specific literature on 2-Amino-3,5-dinitrophenol, optimization and assessment strategies are often extrapolated from established methods for structurally similar aminonitrophenols, such as 2-Amino-4-nitrophenol and 2-Amino-4,6-dinitrophenol.

Optimization of Synthetic Efficiency

The synthesis of aminonitrophenols typically involves the selective reduction of one nitro group on a dinitrophenol precursor. The key to optimizing the synthetic efficiency lies in the precise control of reaction parameters to favor the formation of the desired isomer and prevent over-reduction to diaminophenols.

Key Optimization Parameters:

pH Control: Maintaining the pH of the reaction medium within a narrow range is critical. For the reduction of dinitrophenols using reagents like sodium hydrosulfide, an alkaline environment (pH 7 to 9.5) is generally preferred. google.com The use of buffer systems, such as ammonium chloride, helps to stabilize the pH, preventing fluctuations that could lead to the formation of by-products.

Temperature Regulation: The reaction temperature must be carefully managed. For instance, in related syntheses, maintaining a temperature range of 70–75°C prevents over-reduction and decomposition of the desired product. Temperatures below this range can result in an incomplete reaction, making purification difficult. orgsyn.org

Stoichiometry of Reagents: The molar ratio of the dinitrophenol substrate to the reducing agent is a crucial factor. An excess of the reducing agent can lead to the formation of diaminophenols, while an insufficient amount results in low conversion rates. google.com A common approach involves the slow, controlled addition of the reducing agent, such as hydrazine (B178648) hydrate (B1144303) or sodium hydrosulfide, to the reaction mixture. google.comgoogle.com

Catalyst Selection: In catalytic reduction processes, the choice of catalyst and its support can significantly influence yield and purity. Systems like ferric chloride hexahydrate combined with activated carbon have been employed for the reduction of 2,4-dinitrophenol using hydrazine hydrate, demonstrating high yields and purity. google.com

The following table outlines typical parameters optimized for the synthesis of a related compound, 2-Amino-4-nitrophenol, which serve as a model for optimizing the synthesis of 2-Amino-3,5-dinitrophenol.

| Parameter | Condition | Rationale / Impact on Efficiency | Reference |

|---|---|---|---|

| Reducing Agent | Sodium Hydrosulfide (NaHS) | Provides selective reduction of one nitro group. Stoichiometry is critical to avoid over-reduction. | |

| pH Range | 8.0 - 8.5 | Optimal for selective reduction; prevents side reactions and decomposition. Maintained using a buffer. | google.com |

| Temperature | 70 - 80°C | Ensures a sufficient reaction rate without promoting the formation of undesired by-products like diaminophenols. | google.com |

| Catalyst System (Alternative Method) | FeCl₃·6H₂O / Activated Carbon | Used with hydrazine hydrate reduction to achieve high purity (>99%) and yield (>90%). | google.com |

| Reaction Monitoring | HPLC | Monitors the disappearance of the 2,4-dinitrophenol precursor to determine the reaction endpoint (typically <0.5% remaining). | google.com |

Purity Assessment Methodologies

A multi-faceted approach is necessary for the comprehensive purity assessment of 2-Amino-3,5-dinitrophenol, ensuring the absence of isomeric impurities (like 2-amino-4-nitrophenol or 4-amino-2-nitrophenol), starting materials, and other by-products.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for the analysis and quantification of nitrophenols and their derivatives. nih.govnih.govcdc.gov A reversed-phase HPLC (RP-HPLC) method using a C18 column is standard. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer), often with an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBAB) to improve peak shape and resolution. nih.gov

Detection: UV-Vis detection is commonly used, with the wavelength set to the absorption maximum of the analyte for optimal sensitivity. nih.govnih.gov

Validation: A validated HPLC method demonstrates good linearity (r² > 0.999), accuracy, and precision, and can quantify the target compound as well as potential impurities. nih.gov

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is another powerful technique. researchgate.netmerckmillipore.com Due to the low volatility and potential for thermal degradation of phenols, derivatization is often required to convert them into more volatile and stable compounds. researchgate.netepa.gov However, some dinitrophenols may not derivatize effectively with certain agents. epa.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FT-IR analysis is used to confirm the presence of key functional groups, such as the amino (–NH), nitro (–NO₂), and hydroxyl (–OH) groups, helping to verify the chemical structure of the synthesized compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the position of the amino and nitro substituents on the phenol ring and identifying any isomeric impurities. nih.govresearchgate.net

The table below summarizes the key analytical techniques and typical conditions used for the purity assessment of aminonitrophenols.

| Technique | Parameter | Typical Conditions / Observations | Reference |

|---|---|---|---|

| HPLC | Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Acetonitrile and buffered aqueous solution (e.g., 0.01 M citrate buffer, pH 6.2) | nih.gov | |

| Detection | UV-Vis at a specific wavelength (e.g., 290 nm) | nih.gov | |

| GC-MS | Mode | Often requires derivatization (e.g., silylation) to increase volatility. | merckmillipore.com |

| Application | Provides separation and structural identification of volatile components and impurities. | researchgate.net | |

| FT-IR | Analysis | Confirms functional groups (N-H, O-H, C-NO₂ stretches). | mdpi.com |

| NMR | Nuclei | ¹H and ¹³C NMR are used for definitive structural elucidation and isomer differentiation. | nih.govresearchgate.net |

By combining optimized synthetic protocols with these rigorous analytical methods, it is possible to produce 2-Amino-3,5-dinitrophenol with high efficiency and validated purity, suitable for its intended applications.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 3,5 Dinitrophenol

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in determining the course of substitution reactions.

Aromatic Substitution Patterns and Regioselectivity Studies

The hydroxyl and amino groups are activating groups and ortho-, para- directors for electrophilic aromatic substitution, meaning they increase the reaction rate and direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.combyjus.com Conversely, the nitro groups are deactivating groups and meta-directors, decreasing the reaction rate and directing incoming electrophiles to the meta position. masterorganicchemistry.com In 2-Amino-3,5-dinitrophenol, the positions are numbered starting from the carbon bearing the hydroxyl group as C1, the amino group at C2, and the nitro groups at C3 and C5. The combined directing effects of these groups create a complex reactivity pattern.

Nucleophilic aromatic substitution (SNAr) is also a significant reaction pathway for this molecule. wikipedia.org The presence of strong electron-withdrawing nitro groups makes the aromatic ring susceptible to attack by nucleophiles. wikipedia.org These reactions typically involve the displacement of a leaving group, which in this case could be one of the nitro groups, particularly if a good nucleophile is used.

Role of Amino and Nitro Substituents in Directing Reactivity

The amino (-NH2) and hydroxyl (-OH) groups are electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions. masterorganicchemistry.combyjus.com

In contrast, the nitro (-NO2) groups are strong electron-withdrawing groups. They decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org The meta-directing nature of nitro groups in electrophilic substitution is due to the deactivation of the ortho and para positions. masterorganicchemistry.com

In 2-Amino-3,5-dinitrophenol, the directing effects can be summarized as follows:

Amino group (-NH2) at C2: Ortho-directing to C1 (already substituted) and C3 (occupied by a nitro group), and para-directing to C5 (occupied by a nitro group).

Hydroxyl group (-OH) at C1: Ortho-directing to C2 (occupied by the amino group) and C6, and para-directing to C4.

Nitro groups (-NO2) at C3 and C5: Meta-directing to C1, C5 (for the C3 nitro group) and C1, C3 (for the C5 nitro group).

The interplay of these effects suggests that the most likely positions for electrophilic substitution are C4 and C6, influenced primarily by the hydroxyl group. For nucleophilic substitution, the positions bearing the nitro groups (C3 and C5) are the most likely sites of attack.

Redox Chemistry and Electron Transfer Processes

The presence of both reducible nitro groups and oxidizable amino and phenolic groups imparts a rich redox chemistry to 2-Amino-3,5-dinitrophenol.

Electrochemical Behavior and Reduction Pathways of Nitro Groups

The nitro groups of dinitrophenols can be electrochemically reduced. researchgate.netresearchgate.net This reduction typically occurs in a stepwise manner. For similar compounds like 2,4-dinitrophenol (B41442), the reduction process involves the sequential transformation of the nitro groups into nitroso, hydroxylamino, and finally amino groups. cdc.govnih.govoup.com Each reduction step consumes electrons and protons. researchgate.net

The reduction of 2,4-dinitrophenol has been shown to produce metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.govnih.gov It is plausible that 2-Amino-3,5-dinitrophenol would undergo a similar sequential reduction of its two nitro groups. The reduction of one nitro group to an amino group makes the reduction of the second nitro group more difficult. oup.com

Table 1: Electrochemical Reduction Potentials of Related Nitroaromatic Compounds

| Compound | Reduction Peak Potentials (V vs. NHE) | Reference |

|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | -0.310, -0.463, -0.629 | researchgate.net |

| 2-Amino-4,6-dinitrotoluene | -0.475, -0.627 | researchgate.net |

| 4-Amino-2,6-dinitrotoluene | -0.537, -0.623 | researchgate.net |

| 2,6-Diamino-4-nitrotoluene | -0.629 | researchgate.net |

| 2,4-Diamino-6-nitrotoluene | -0.712 | researchgate.net |

This table presents data for structurally related compounds to infer the potential electrochemical behavior of 2-Amino-3,5-dinitrophenol.

Oxidative Transformations of the Phenolic and Amino Moieties

The phenolic hydroxyl group and the aromatic amino group are susceptible to oxidation. The oxidation of phenols can be complex, leading to the formation of quinones or polymeric materials. Similarly, the oxidation of aromatic amines can lead to a variety of products, including colored polymeric species.

In the context of related compounds, the oxidation of other amino acids in the presence of sulfate (B86663) radicals can lead to the formation of nitrophenolic byproducts, indicating that the amino group can be oxidized, and the resulting nitrogen species can participate in further reactions. nih.gov

Reaction Kinetics and Mechanistic Pathways of Chemical Transformations

The kinetics of reactions involving dinitrophenol derivatives have been studied to elucidate their mechanisms. For instance, the aminolysis of dinitrophenyl benzoates has been shown to proceed through a zwitterionic tetrahedral intermediate, with a change in the rate-determining step depending on the basicity of the attacking amine. koreascience.kr

For nucleophilic aromatic substitution reactions, the formation of a resonance-stabilized intermediate, often called a Meisenheimer complex, is a key step. wikipedia.org The stability of this intermediate influences the reaction rate. The presence of multiple electron-withdrawing groups, such as the two nitro groups in 2-Amino-3,5-dinitrophenol, would stabilize such an intermediate, facilitating the reaction.

Identification and Characterization of Reaction Intermediates

There is no available research that identifies or characterizes the specific reaction intermediates formed during the transformation of 2-Amino-3,5-dinitrophenol. Characterization of such transient species would typically require advanced spectroscopic or chromatographic analysis during a reaction, which has not been reported for this compound.

Acid-Base Equilibria and Proton Transfer Dynamics within the Molecular Framework

The specific acid dissociation constant (pKa) for 2-Amino-3,5-dinitrophenol has not been experimentally determined or reported in the surveyed literature. The molecule contains both an acidic phenolic hydroxyl group (-OH) and a basic amino group (-NH2), as well as two electron-withdrawing nitro groups (-NO2) that influence the acidity and basicity of these sites. While the pKa for the related compound 3,5-dinitrophenol (B182416) is reported to be around 6.7, the presence of the amino group at the C2 position would significantly alter the electronic properties and thus the pKa value. pearson.com Without experimental data, any discussion of its acid-base equilibria or proton transfer dynamics would be purely speculative.

Environmental Transformation and Advanced Remediation Strategies for 2 Amino 3,5 Dinitrophenol

Photochemical Degradation Processes and Photoproduct Identification

Information regarding the influence of light spectrum and intensity on the photolysis kinetics of 2-Amino-3,5-dinitrophenol is not available. Similarly, there is a lack of published research characterizing its phototransformation pathways and the identity of its stable byproducts.

Influence of Light Spectrum and Intensity on Photolysis Kinetics

No studies detailing the effects of different light wavelengths or intensities on the rate of 2-Amino-3,5-dinitrophenol degradation were found.

Characterization of Phototransformation Pathways and Stable Byproducts

There is no available data identifying the intermediate or final products resulting from the photochemical transformation of 2-Amino-3,5-dinitrophenol.

Biotransformation Mechanisms by Microbial Systems

Specific research on the microbial degradation of 2-Amino-3,5-dinitrophenol, including the elucidation of its biodegradation pathways under both aerobic and anaerobic conditions, is not present in the available literature.

Elucidation of Aerobic and Anaerobic Biodegradation Pathways

No studies were identified that outline the metabolic pathways utilized by microorganisms to break down 2-Amino-3,5-dinitrophenol in the presence or absence of oxygen.

Role of Specific Enzyme Systems in Nitro Group Reduction and Ring Cleavage

There is no information available on the specific enzymes, such as nitroreductases or dioxygenases, that may be involved in the enzymatic degradation of 2-Amino-3,5-dinitrophenol.

Abiotic Degradation Pathways in Environmental Matrices

Data on the non-biological degradation of 2-Amino-3,5-dinitrophenol in environmental settings such as soil and water is not documented in the scientific literature that was surveyed.

Advanced Oxidation and Reduction Processes for Environmental DecontaminationWhile advanced oxidation processes (AOPs) are widely studied for the remediation of other nitroaromatic compounds, the specific application and efficacy of these technologies for 2-Amino-3,5-dinitrophenol have not been documented.

Mechanistic Insights into Radical-Mediated DegradationWithout experimental studies, any discussion of the mechanistic pathways of radical-mediated degradation of 2-Amino-3,5-dinitrophenol would be purely speculative. The specific transformation products and the role of hydroxyl radicals or other reactive species in its breakdown remain uninvestigated.

Due to this lack of foundational data, the creation of an informative and scientifically accurate article with the requested detailed findings and data tables is not feasible. Proceeding would require extrapolation from dissimilar compounds, leading to inaccuracies and speculation.

Theoretical and Computational Studies of 2 Amino 3,5 Dinitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules. These methods provide insights into the stability, reactivity, and spectroscopic characteristics of compounds like 2-Amino-3,5-dinitrophenol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. For aromatic compounds containing amino and nitro groups, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to find the most stable conformation (the global minimum on the energy landscape). nih.govmaterialsciencejournal.org This process involves calculating the molecule's energy for various atomic arrangements until the lowest energy structure is identified. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For instance, studies on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have utilized DFT to determine their most stable configurations. nih.gov The vibrational frequencies are also calculated to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to aid in the interpretation of experimental infrared and Raman spectra. nih.gov

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.netthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors, derived from DFT calculations, are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. materialsciencejournal.orgdergipark.org.tr

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following values are representative examples from studies on similar nitroaromatic compounds and are not specific to 2-Amino-3,5-dinitrophenol.)

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -2.5 to -3.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Chemical Hardness | η | (I - A) / 2 | 1.75 to 2.25 |

| Electronegativity | χ | (I + A) / 2 | 4.5 to 5.5 |

| Electrophilicity Index | ω | χ² / (2η) | 4.5 to 6.5 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like 2-Amino-3,5-dinitrophenol behaves over time in different environments.

Investigation of Intramolecular Interactions and Tautomerism

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For 2-Amino-3,5-dinitrophenol, this includes the rotation around the C-N bonds of the amino and nitro groups and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group, the amino group, and the ortho-nitro group. Such interactions significantly influence the molecule's preferred conformation and stability. sapub.org

Furthermore, computational methods can investigate the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-Amino-3,5-dinitrophenol, potential tautomeric forms could exist, and quantum chemical calculations can determine the relative energies of these forms to predict which is the most stable and therefore most abundant. sapub.orgnih.gov

Prediction of Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment can have a profound impact on a molecule's structure and reactivity. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for the bulk effects of the solvent. nih.gov These models are crucial for predicting how the conformation and electronic properties of 2-Amino-3,5-dinitrophenol might change in different solvents, which is vital for understanding its behavior in solution-phase reactions.

Mechanistic Insights from Computational Reaction Pathway Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products through transition states, researchers can gain a detailed understanding of how a reaction occurs.

For molecules related to 2-Amino-3,5-dinitrophenol, such as N-(2,4-dinitrophenyl)amino acids, DFT methods have been used to study reaction mechanisms like base-catalyzed cyclization. electronicsandbooks.comresearchgate.net These studies involve:

Identifying Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products.

Through this approach, the step-by-step process of bond breaking and formation can be visualized, and the energetic feasibility of different proposed mechanisms can be evaluated. For example, studies on related compounds have shown how the presence of nitro groups facilitates certain reaction pathways by stabilizing intermediates or transition states. electronicsandbooks.com This type of analysis would be invaluable for predicting the reactivity of the amino, nitro, and phenol (B47542) groups in 2-Amino-3,5-dinitrophenol and understanding its potential chemical transformations. researchgate.net

Transition State Analysis and Activation Energy Calculations for Synthetic and Degradation Pathways

There is no published research detailing transition state analysis or activation energy calculations for the synthetic or degradation pathways of 2-Amino-3,5-dinitrophenol. Such studies are vital for understanding the kinetics of chemical reactions, optimizing synthesis conditions, and predicting decomposition mechanisms. For related compounds, computational studies have been performed. For instance, reactive molecular dynamics simulations have been used to investigate the thermal decomposition of 3-methyl-2,6-dinitrophenol, identifying key reaction pathways and products. Similarly, activation barriers have been calculated for the decomposition of other energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). Without similar dedicated studies on 2-Amino-3,5-dinitrophenol, specific data on its reaction energetics remains uncharacterized.

Computational Prediction of Spectroscopic Features in Complex Environments

No specific computational studies predicting the spectroscopic features (such as IR, Raman, UV-Vis, or NMR) of 2-Amino-3,5-dinitrophenol in complex environments were found. Theoretical predictions of spectra are often performed using methods like Time-Dependent Density Functional Theory (TD-DFT) to complement experimental findings and to understand how a molecule's environment (e.g., different solvents) influences its spectroscopic properties. While this type of analysis has been conducted for numerous related molecules, including 2-amino-3-methyl-5-nitropyridine and various dinitrophenol derivatives, the data for 2-Amino-3,5-dinitrophenol is not present in the available literature.

Intermolecular Interactions and Crystal Packing Theory

Detailed computational analysis of the intermolecular interactions and crystal packing of pure 2-Amino-3,5-dinitrophenol is not available. Research on similar molecules often employs Hirshfeld surface analysis and energy framework calculations to understand the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the crystal structure. Studies have been published on co-crystals, for example, involving 2-amino-5-nitropyridine (B18323) and 2,4-dinitrophenol (B41442), where these interactions are thoroughly investigated. However, a corresponding analysis for the crystal structure of 2-Amino-3,5-dinitrophenol has not been reported, leaving its solid-state interactions computationally unexplored.

Specialized Chemical Applications of 2 Amino 3,5 Dinitrophenol As a Precursor or Reagent

Role in the Synthesis of Advanced Organic Materials

The compound serves as a versatile building block in the synthesis of complex organic molecules and materials, leveraging its inherent chemical functionalities to construct larger, more elaborate structures.

2-Amino-3,5-dinitrophenol is a key intermediate in the synthesis of certain azo dyes and pigments. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest and most important class of commercial dyes. researchwap.comnih.gov The synthesis of these dyes from 2-Amino-3,5-dinitrophenol follows a well-established two-step process: diazotization followed by azo coupling. nih.govunb.ca

First, the primary aromatic amino group of 2-Amino-3,5-dinitrophenol is converted into a diazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous solution with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The presence of the electron-withdrawing nitro groups on the aromatic ring decreases the basicity of the amino group, requiring carefully controlled reaction conditions to achieve efficient conversion.

Once formed, the highly reactive diazonium salt is immediately used in the second step: azo coupling. In this electrophilic aromatic substitution reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. researchwap.com Typical coupling components include phenols, naphthols, anilines, or other activated aromatic systems. unb.ca The specific structure of the coupling component is the primary determinant of the final color of the dye. The hydroxyl and nitro groups on the 2-Amino-3,5-dinitrophenol moiety act as powerful auxochromes and chromophores, respectively, helping to produce deep and intense colors ranging from yellow and orange to brown and blue. researchwap.comunb.ca A similar compound, 2-amino-3,5-dinitrothiophene, is noted as an important intermediate in the production of disperse dyes. google.com

Table 1: Generalized Reaction Scheme for Azo Dye Synthesis

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 2-Amino-3,5-dinitrophenol, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °C | 3,5-Dinitro-2-hydroxyphenyldiazonium chloride |

This is an interactive data table based on the generalized synthesis process. Specific reagents and conditions may vary.

The structural framework of 2-Amino-3,5-dinitrophenol makes it a candidate precursor for various specialty chemicals, including energetic materials and functionalized polymers. Nitroaromatic compounds are foundational in the field of energetic materials, where a high degree of nitration contributes to a high heat of formation and performance. nih.gov The existing dinitro-substituted ring of 2-Amino-3,5-dinitrophenol could potentially undergo further nitration or have its functional groups modified to synthesize more complex, energy-dense molecules, analogous to the synthesis pathways for TATB (2,4,6-triamino-1,3,5-trinitrobenzene)-inspired compounds. nih.gov

Furthermore, the compound's functional groups (amino, hydroxyl) are suitable for incorporation into polymers. For instance, the amino group can react with acyl chlorides or anhydrides to form polyamides, or the phenol (B47542) group could be used to synthesize polyesters or polyethers. These polymers could possess specialized properties, such as enhanced thermal stability or specific recognition capabilities, imparted by the dinitrophenyl moiety. The synthesis of advanced materials like poly(amino acids) and targeted drug-delivery systems often relies on such functionalized building blocks. mdpi.comresearchgate.net

Application in Fundamental Chemical Research as a Model Compound

In addition to its preparative applications, 2-Amino-3,5-dinitrophenol holds potential as a model compound for fundamental studies in physical organic chemistry and analytical science.

The 2-Amino-3,5-dinitrophenol molecule is an excellent, albeit complex, substrate for studying reaction mechanisms in aromatic systems. It features a powerful π-donating amino group (-NH₂) and a moderately donating hydroxyl group (-OH), which are ortho- and para-directing in electrophilic aromatic substitution. Simultaneously, it possesses two strongly π-withdrawing nitro groups (-NO₂), which are powerful deactivating and meta-directing groups.

This unique combination of competing electronic effects on a single aromatic ring allows researchers to investigate:

Regioselectivity: Studying how incoming electrophiles or nucleophiles are directed to specific positions on the ring under various reaction conditions can provide deep insights into the interplay between activating and deactivating groups.

Reaction Kinetics: The rates of substitution reactions on this molecule can be measured and compared to simpler model compounds (like phenol, aniline, or nitrobenzene) to quantify the cumulative electronic impact of the multiple substituents.

Steric Effects: The ortho-positioning of the amino and hydroxyl groups, as well as the adjacent nitro group, creates a sterically hindered environment that can be used to probe the influence of steric hindrance on reaction rates and outcomes.

By serving as a complex model system, it can help refine theoretical models that predict chemical reactivity and orientation in polysubstituted aromatic compounds.

Pure analytical standards are essential for the development, validation, and calibration of analytical methods used to detect and quantify chemical substances. 2-Amino-3,5-dinitrophenol serves as a crucial reference standard in toxicological, environmental, and quality control contexts.

In toxicology, dinitrophenols are known to be metabolized in biological systems, often through the reduction of nitro groups to form aminonitrophenols. nih.gov For example, 2,4-dinitrophenol (B41442) is metabolized to 2-amino-4-nitrophenol (B125904), which is then monitored in plasma and urine using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov To accurately identify and quantify 2-Amino-3,5-dinitrophenol as a potential metabolite or environmental contaminant, a certified reference standard is indispensable.

The development of a robust analytical method requires validation across several parameters, as exemplified by the method developed for the related compound 2-amino-5-nitrophenol. nih.gov A reference standard is used to establish linearity, accuracy, precision, and limits of detection and quantification.

Table 2: Example Parameters for Analytical Method Validation using a Reference Standard

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (%) | Closeness of measured value to the true value. | 80–120% |

| Precision (%CV) | Closeness of repeated measurements to each other. | < 15% |

| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio > 3 |

| LOQ | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio > 10 |

This is an interactive data table. Data is representative of typical HPLC method validation requirements.

Furthermore, dinitrophenyl (DNP) derivatives are intentionally created from other molecules, such as amino acids, to facilitate their analysis by HPLC, demonstrating the utility of the DNP moiety in analytical chemistry. researchgate.net

Q & A

Q. What are the key considerations for synthesizing 2-Amino-3,5-dinitrophenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of aminophenol derivatives. Controlled nitration conditions (e.g., temperature, stoichiometry of nitric acid, and sulfuric acid as a catalyst) are critical to avoid over-nitration and byproducts. For example, sequential nitration at low temperatures (0–5°C) can selectively introduce nitro groups at the 3,5-positions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended to isolate the pure compound .

Q. Which analytical techniques are most effective for characterizing 2-Amino-3,5-dinitrophenol?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm aromatic substitution patterns and amino group presence.

- IR : Identify nitro (1520–1350 cm) and hydroxyl (3200–3600 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystal structure determination, especially when studying intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are essential when handling 2-Amino-3,5-dinitrophenol?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Toxicity Mitigation : Dinitrophenols are mitochondrial uncouplers; avoid skin contact. In case of exposure, rinse immediately with water and seek medical attention. Refer to toxicological profiles for LD values and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 2-Amino-3,5-dinitrophenol derivatives?

- Methodological Answer :

- Standardized Protocols : Use high-purity solvents and calibrated instruments.

- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra.

- Collaborative Studies : Cross-validate results with independent labs to address instrumentation biases .

Q. What strategies improve the yield of 2-Amino-3,5-dinitrophenol in multi-step syntheses?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., FeCl) to enhance nitration efficiency.

- Stepwise Monitoring : Employ TLC or HPLC to track intermediate formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of nitro intermediates .

Q. How does the electronic structure of 2-Amino-3,5-dinitrophenol influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Dipole Moment Analysis : Nitro groups are strong electron-withdrawing groups, directing electrophiles to meta/para positions.

- Hammett Studies : Quantify substituent effects using σ values to predict reaction rates.

- Computational Modeling : Molecular electrostatic potential (MEP) maps can visualize reactive sites .

Q. What in vitro models are suitable for assessing the enzyme inhibitory effects of 2-Amino-3,5-dinitrophenol?

- Methodological Answer :

- Enzyme Assays :

| Enzyme | Assay Type | Key Parameters |

|---|---|---|

| Cytochrome P450 | Fluorometric | IC, Km, Vmax |

| Dehydrogenases | Spectrophotometric | NADH/NADPH oxidation rates |

- Cell-Based Models : Use HepG2 or primary hepatocytes to evaluate mitochondrial toxicity via ATP depletion assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Calibration : Normalize in vitro concentrations to physiological relevance.

- Metabolic Profiling : Identify metabolites (e.g., reduced amine derivatives) that may alter toxicity in vivo.

- Species-Specific Factors : Compare metabolic pathways (e.g., murine vs. human liver microsomes) to explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.